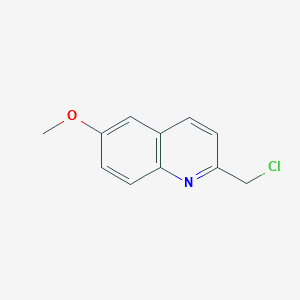

2-(Chloromethyl)-6-methoxyquinoline

描述

属性

分子式 |

C11H10ClNO |

|---|---|

分子量 |

207.65 g/mol |

IUPAC 名称 |

2-(chloromethyl)-6-methoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,7H2,1H3 |

InChI 键 |

IFOZFMPOHZGLBK-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)CCl |

产品来源 |

United States |

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 2-(Chloromethyl)-6-methoxyquinoline often involves several methods that focus on optimizing yield and purity. The compound can be synthesized through various chemical reactions, including chloromethylation of 6-methoxyquinoline. The structural formula can be represented as follows:

This compound features a quinoline ring system, which is crucial for its biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of quinoline compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorine atom enhances the compound's activity compared to its analogs .

Antimalarial Activity

The compound is also explored for its antimalarial potential. Studies have indicated that modifications to the quinoline structure can lead to improved efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, chlorinated derivatives have demonstrated significantly higher antiplasmodial activity than their methoxylated counterparts .

Anticancer Properties

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results. For example, compounds incorporating the quinoline structure have been tested against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). These studies suggest that this compound may contribute to the development of novel chemotherapeutic agents .

Antimicrobial Efficacy Study

A study conducted on a series of chlorinated quinolines, including this compound, revealed that these compounds exhibited significant antibacterial activity. The study utilized disk diffusion methods to assess the effectiveness against standard bacterial strains. Results indicated that the chlorinated variants had superior inhibition zones compared to non-chlorinated analogs .

Antimalarial Activity Assessment

In a comparative analysis of various quinoline derivatives for antimalarial activity, this compound was part of a series evaluated for their EC50 values against Plasmodium falciparum. The results showed that modifications at the C6 position significantly influenced potency, with chlorinated compounds outperforming others .

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| This compound | 37.0 ± 4.3 | Antimalarial |

| Methoxylated analog | 88.7 ± 2.3 | Antimalarial |

| Fluorinated analog | 82.6 ± 9.4 | Antimalarial |

相似化合物的比较

Substituent Position and Functional Group Effects

Positional Isomerism

- 6-Chloromethylquinoline (CAS 2644-82-8): This positional isomer features a chloromethyl group at the 6-position instead of the 2-position.

- This derivative is used as a precursor in antimalarial drug synthesis .

Substituted Chloro and Methoxy Derivatives

- 4-Chloro-6-methoxy-2-methylquinoline (CAS 50593-73-2): A methyl group at the 2-position and chlorine at the 4-position reduce electrophilicity compared to the chloromethyl variant. This compound is noted for its lower acute toxicity (LD50 > 2000 mg/kg) .

- 4-Chloro-6,7-dimethoxyquinoline: Additional methoxy groups at the 6- and 7-positions increase steric hindrance and electron-donating effects, altering binding affinity in biological systems .

Bulky Substituents

- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0): The 3-chloropropyl chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This modification is critical for optimizing pharmacokinetic profiles .

Key Findings :

- P-glycoprotein Inhibition: 6-Methoxy-2-arylquinolines (e.g., 2-phenyl derivatives) show potent inhibition of P-glycoprotein, a drug efflux pump, with IC50 values as low as 0.5 µM.

- Anticancer Potential: Derivatives with chlorobenzyloxy groups (e.g., compound 9 in ) exhibit cytotoxic activity against cancer cell lines (e.g., IC50: 12 µM in MCF-7), likely due to intercalation or topoisomerase inhibition.

Physical and Chemical Properties

Fluorescence and Photostability

- 6-Methoxyquinoline: Exhibits pH-dependent fluorescence with a pKa* (excited state) of 1.7, enabling its use as a photophysical probe. The chloromethyl group in 2-(Chloromethyl)-6-methoxyquinoline may quench fluorescence due to electron withdrawal .

- Quinine and Quinidine: Unlike 6-methoxyquinoline, these alkaloids lack excited-state protonation, attributed to reduced basicity of the quinoline nitrogen .

Crystallographic Data

- 2-Chloro-6-methoxyquinoline-3-carbaldehyde: The carbonyl group at position 3 introduces planarity deviations (r.m.s. deviation = 0.074 Å), whereas chloromethyl groups may increase torsional strain .

准备方法

Reaction Mechanism and Conditions

This method involves radical-mediated benzylic chlorination of 6-methoxy-2-methylquinoline using N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide) in chlorobenzene or 1,2-dichloroethane. The reaction proceeds via a free-radical chain mechanism:

-

Initiation : Benzoyl peroxide decomposes thermally to generate phenyl radicals.

-

Propagation : Radicals abstract a hydrogen atom from the methyl group of 6-methoxy-2-methylquinoline, forming a benzylic radical.

-

Chlorination : The benzylic radical reacts with NCS to yield 2-(chloromethyl)-6-methoxyquinoline.

Key parameters :

Performance Data

Advantages : High selectivity for benzylic positions; scalable for industrial use.

Limitations : Requires strict temperature control to avoid ring chlorination byproducts.

In Situ Chloromethylation Using Formaldehyde and HCl

Catalytic Process with Carboxylic Acids

This method generates chloromethylating agents (ClCH₂OH ) in situ by reacting paraformaldehyde with HCl gas in the presence of a low-molecular-weight carboxylic acid (e.g., acetic acid). The reaction with 6-methoxyquinoline proceeds as follows:

-

Formation of chloromethylating agent :

-

Electrophilic substitution : ClCH₂OH reacts with 6-methoxyquinoline at the 2-position.

Key parameters :

Optimization and Yield

Advantages : Environmentally friendly (minimal effluent); avoids hazardous chlorinating agents.

Limitations : Moderate yields due to competing hydrolysis of ClCH₂OH.

Chlorination of Hydroxymethyl Precursors

Hydroxymethyl Intermediate Synthesis

A two-step approach involves:

-

Hydroxymethylation : Introducing a hydroxymethyl group at the 2-position of 6-methoxyquinoline via Friedel-Crafts alkylation using formaldehyde.

-

Chlorination : Treating the intermediate with SOCl₂ or PCl₅ to replace the hydroxyl group with chlorine.

Reaction conditions :

Yield and Scalability

Advantages : High-purity product; suitable for small-scale synthesis.

Limitations : Multi-step process increases cost and time.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Radical-initiated | 85% | High | High | Moderate (solvents) |

| In situ chloromethylation | 70% | Moderate | Moderate | Low |

| Hydroxymethyl chlorination | 63% | High | Low | High (SOCl₂ use) |

Industrial Applicability

-

Radical-initiated method is preferred for large-scale production due to high conversion and selectivity.

-

In situ method is advantageous for green chemistry initiatives but requires catalyst optimization.

Emerging Techniques and Innovations

常见问题

Q. What are the optimized synthetic routes for 2-(chloromethyl)-6-methoxyquinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves functionalization of the quinoline core. A plausible route includes:

Chloromethylation : Introducing the chloromethyl group at position 2 via Friedel-Crafts alkylation using chloromethylating agents (e.g., paraformaldehyde/HCl) under acidic conditions.

Methoxy Group Installation : Methoxylation at position 6 can be achieved using nucleophilic substitution (e.g., methoxide ion) or via precursor intermediates like 6-hydroxyquinoline derivatives.

Key Considerations :

- Temperature control (< 80°C) minimizes side reactions such as over-alkylation.

- Solvent choice (e.g., dichloromethane or DMF) impacts reaction kinetics and purity .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Answer:

- 1H NMR :

- Methoxy protons (-OCH3) appear as a singlet at δ 3.8–4.0 ppm.

- Chloromethyl protons (-CH2Cl) split into a triplet (δ 4.5–4.8 ppm) due to coupling with adjacent protons.

- Aromatic protons in the quinoline ring show distinct splitting patterns (e.g., doublets for H-3 and H-7).

- IR : Stretching vibrations at 750–850 cm⁻¹ (C-Cl) and 1250–1300 cm⁻¹ (C-O) confirm functional groups.

- MS : Molecular ion peak at m/z 207 (C11H10ClNO) with isotopic peaks for chlorine (3:1 ratio at m/z 207/209) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence the reactivity of this compound in cross-coupling reactions?

Answer: The chloromethyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the methoxy-substituted ring.

- Steric Effects : The bulky -CH2Cl group at position 2 hinders nucleophilic substitution at adjacent positions, favoring reactions at the methoxy-bearing ring (position 6).

- Electronic Effects : The electron-deficient chloromethyl group enhances the electrophilicity of the quinoline nitrogen, facilitating coordination with transition-metal catalysts (e.g., Pd in Suzuki-Miyaura couplings).

Case Study : In Heck reactions, the chloromethyl group stabilizes Pd(0) intermediates, improving catalytic efficiency .

Q. What strategies resolve contradictory data in crystallographic vs. computational studies of this compound’s molecular geometry?

Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond angles/lengths may arise from:

Crystal Packing Forces : Intermolecular interactions (e.g., halogen bonding) in the solid state distort geometries compared to gas-phase DFT models.

Solvent Effects : Computational models often neglect solvent-induced polarization.

Resolution Methods :

- Compare experimental data (e.g., C-Cl bond length: 1.76 Å ) with DFT simulations incorporating solvent models (e.g., PCM).

- Use Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

Q. How does the chloromethyl group modulate the fluorescence properties of 6-methoxyquinoline derivatives?

Answer: The chloromethyl group quenches fluorescence via heavy atom effects (spin-orbit coupling from chlorine), reducing quantum yield compared to non-halogenated analogs.

- pH Sensitivity : Protonation of the quinoline nitrogen (pKa ~4.5) alters electron distribution, shifting emission maxima.

- Solvent Polarity : In polar solvents (e.g., ethanol), the chloromethyl group stabilizes excited states, broadening fluorescence spectra.

Methodology : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ≈ 2–5 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。